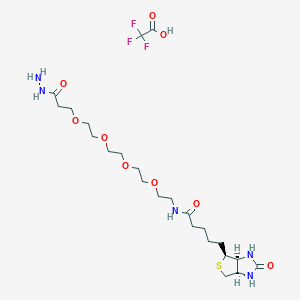
Biotin-PEG4-hydrazide (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG4-hydrazide (TFA) is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is widely used in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules. This compound is characterized by its biotinylated structure, which allows it to be used in various biotin-streptavidin applications, including protein labeling and purification .
准备方法
Synthetic Routes and Reaction Conditions
Biotin-PEG4-hydrazide (TFA) is synthesized through a series of chemical reactions involving the conjugation of biotin with a PEG4 spacer and a hydrazide group. The hydrazide group reacts with aldehyde or ketone groups to form a stable hydrazone bond . The synthesis typically involves the following steps:
- Activation of biotin with a suitable activating agent.
- Conjugation of the activated biotin with PEG4.
- Introduction of the hydrazide group to the PEG4-biotin conjugate.
Industrial Production Methods
Industrial production of Biotin-PEG4-hydrazide (TFA) involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product. The compound is typically stored at room temperature and is stable under these conditions .
化学反应分析
Types of Reactions
Biotin-PEG4-hydrazide (TFA) undergoes several types of chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form hydrazones.
Reduction: Hydrazones can be reduced to stable secondary amine bonds using reducing agents like sodium cyanoborohydride.
Substitution: The hydrazide group reacts with aldehyde or ketone groups to form hydrazone bonds.
Common Reagents and Conditions
Oxidation: Sodium periodate is commonly used to oxidize glycoproteins to generate aldehyde groups.
Reduction: Sodium cyanoborohydride is used to reduce hydrazones to secondary amines.
Major Products Formed
The major products formed from these reactions include hydrazones and secondary amines, which are stable and can be used in various biotinylation applications .
科学研究应用
Biotin-PEG4-hydrazide (TFA) has a wide range of scientific research applications, including:
作用机制
Biotin-PEG4-hydrazide (TFA) exerts its effects through the formation of stable hydrazone bonds with aldehyde or ketone groups. The hydrazide group reacts spontaneously with these groups, forming a hydrazone bond that is stable and can be further reduced to a secondary amine bond . This mechanism allows for the biotinylation of glycoproteins and other molecules, facilitating their detection and purification .
相似化合物的比较
Biotin-PEG4-hydrazide (TFA) is unique due to its PEG4 spacer, which provides increased hydrophilicity and reduces steric hindrance in biotin-binding assays . Similar compounds include:
Hydrazide-Biotin: A simpler reagent with a shorter spacer arm.
Hydrazide-LC-Biotin: Contains a long-chain hydrocarbon spacer arm.
Hydrazide-PEG4-Desthiobiotin: A pegylated, carbonyl-reactive labeling reagent with a biotin-like group.
These compounds differ in their spacer arm length and solubility, allowing for specific applications based on the desired properties .
属性
分子式 |
C23H40F3N5O9S |
|---|---|
分子量 |
619.7 g/mol |
IUPAC 名称 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H39N5O7S.C2HF3O2/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20;3-2(4,5)1(6)7/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29);(H,6,7)/t16-,17-,20-;/m0./s1 |
InChI 键 |
WNVSDNSIKBEFPO-KYCOEFPESA-N |
手性 SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2.C(=O)(C(F)(F)F)O |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B11929036.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)


![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)
![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)

![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)

![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)



![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)
